

physical and chemical properties of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

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Compound of Interest

Compound Name: 5-Phenyl-2-oxazolidinone

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An In-depth Technical Guide to the Physical and Chemical Properties of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone

Abstract

(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone is a cornerstone chiral auxiliary in the field of asymmetric synthesis. As a derivative of the Evans' oxazolidinones, its rigid, well-defined stereochemical structure provides a powerful platform for controlling the formation of new stereocenters in a predictable and highly selective manner. This technical guide offers a comprehensive examination of its core physical and chemical properties, intended for researchers, chemists, and drug development professionals. We will delve into its structural and spectroscopic characteristics, explore the mechanistic basis of its reactivity, provide a detailed experimental protocol for its application, and summarize its key safety and handling parameters. The causality behind its remarkable stereodirecting ability will be a central focus, providing field-proven insights into its practical application.

Chemical Identity and Structure

(4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone is a heterocyclic compound featuring a five-membered oxazolidinone ring.^[1] The specific cis stereochemical relationship between the methyl group at the C4 position and the phenyl group at the C5 position is critical to its function.^{[2][3]} This arrangement creates a sterically defined environment that dictates the facial selectivity of reactions occurring on a prochiral substrate temporarily attached to the ring's nitrogen atom.

Identifier	Value
IUPAC Name	(4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one[4]
CAS Number	16251-45-9[4][5][6]
Molecular Formula	C ₁₀ H ₁₁ NO ₂ [4][5][7]
Molecular Weight	177.20 g/mol [4][5][6][8]
SMILES	<chem>C[C@@H]1NC(=O)O[C@@H]1c2ccccc2</chem> [6]
InChI Key	PPIBJOQGAJBQDF-CBAPKCEASA-N[6]

Physical and Spectroscopic Properties

The physical state and spectroscopic signature of (4S,5R)-4-methyl-**5-phenyl-2-oxazolidinone** are well-characterized, reflecting its purity and structural integrity.

Physical Properties

The compound is typically supplied as a white to off-white crystalline powder.[9][10] Its key physical constants are summarized below, which are crucial for its handling, reaction setup, and purification.

Property	Value	Source(s)
Appearance	White to off-white crystalline powder	[9][10]
Melting Point	121-123 °C	[5][6][7][11]
Optical Activity	$[\alpha]^{25}_D -168^\circ$ (c = 2 in chloroform)	[6]
Boiling Point	~309-396 °C (estimate)	[5][7][12]
Density	~1.1 g/cm ³ (estimate)	[7]

Note: The enantiomer, (4R,5S)-(+)-4-methyl-**5-phenyl-2-oxazolidinone** (CAS 77943-39-6), exhibits an optical rotation of equal magnitude but opposite sign: $[\alpha]^{18}_D +168^\circ$ (c = 2 in chloroform).^[13]

Spectroscopic Data

Spectroscopic analysis confirms the compound's structure and is essential for monitoring reaction progress.

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration for the cyclic carbamate group, typically appearing around 1750-1780 cm^{-1} . An N-H stretching band is also prominent around 3200-3300 cm^{-1} . Aromatic C-H and aliphatic C-H stretches are observed in their respective regions.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show distinct signals for the phenyl protons (typically 7.2-7.4 ppm), a doublet for the proton at C5, a multiplet for the proton at C4, and a doublet for the methyl group at C4. The N-H proton will appear as a broad singlet.
 - ^{13}C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon around 158-160 ppm, signals for the aromatic carbons, and distinct signals for the C4 and C5 stereocenters, as well as the methyl carbon.^[14]

Chemical Properties and Application in Asymmetric Synthesis

The primary value of (4S,5R)-4-methyl-**5-phenyl-2-oxazolidinone** lies in its role as a powerful chiral auxiliary.^[15] It is covalently attached to a prochiral substrate, directs a stereoselective transformation, and is subsequently removed to yield an enantiomerically enriched product.

Mechanism of Stereochemical Control

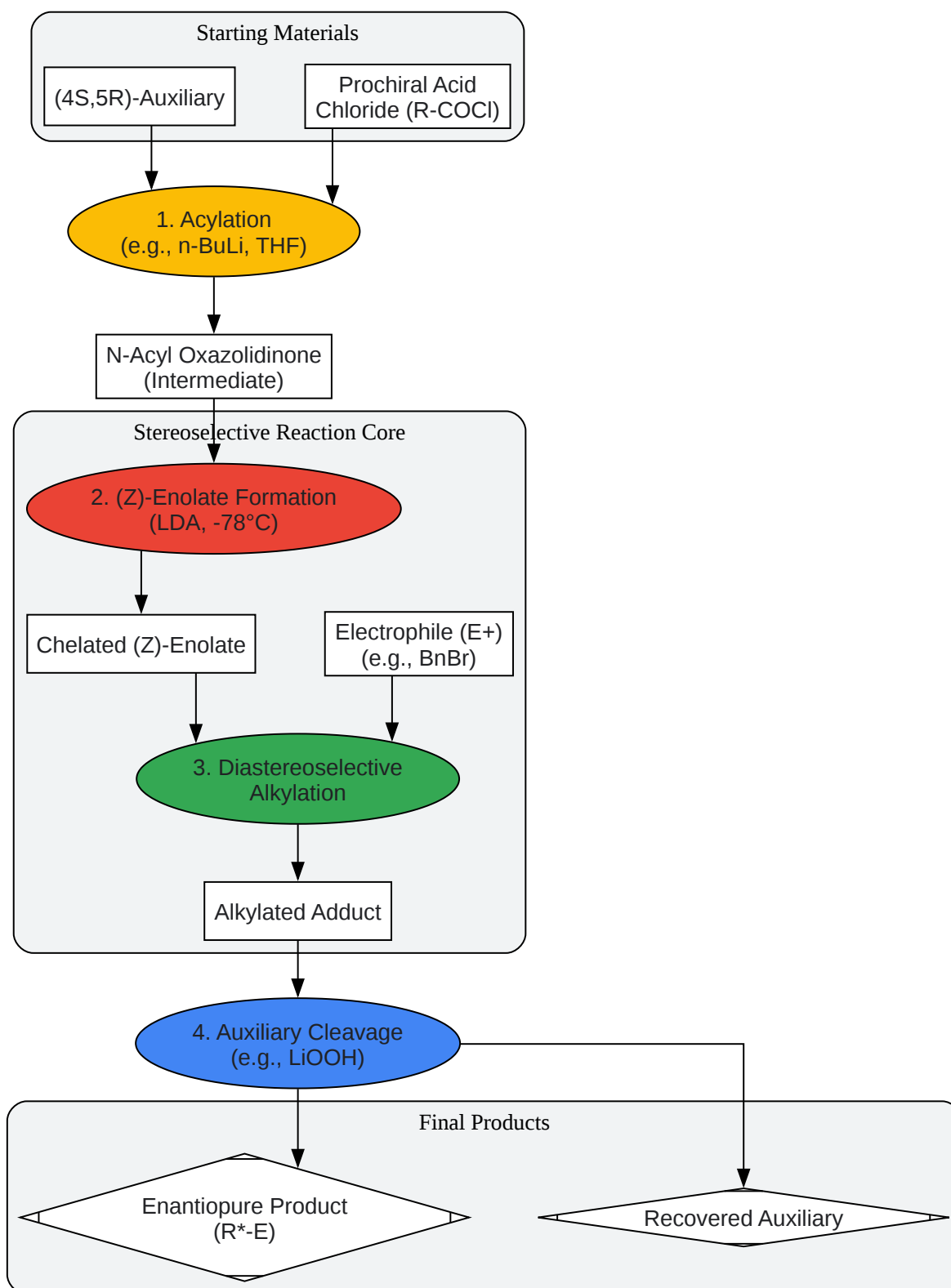
The efficacy of this auxiliary is rooted in its ability to enforce a rigid conformational arrangement upon acylation.

- **Acylation:** The auxiliary is first deprotonated at the nitrogen and then acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone.[\[10\]](#)[\[15\]](#)
- **Chelated Enolate Formation:** Treatment of the N-acyl derivative with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (-78 °C) selectively generates the (Z)-enolate. The metal cation (e.g., Li⁺) is chelated by the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the molecule into a rigid, planar conformation.
- **Face-Selective Reaction:** The phenyl group at C5 sterically blocks one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered opposite face, ensuring a highly diastereoselective bond formation.
- **Auxiliary Cleavage:** After the desired transformation, the auxiliary is cleaved under mild conditions (e.g., saponification with lithium hydroperoxide or transesterification) to release the chiral product and allow for the recovery and reuse of the valuable auxiliary.[\[1\]](#)

This robust and predictable mechanism has made it a staple in the synthesis of chiral carboxylic acids, amino acids, and other complex, biologically active molecules.[\[5\]](#)[\[15\]](#)[\[16\]](#)

Visualization of an Asymmetric Alkylation Workflow

The following diagram illustrates the logical flow of a typical asymmetric alkylation reaction, a classic application of this chiral auxiliary.



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Caption: Workflow for a diastereoselective alkylation using the chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid

This protocol details the acylation, diastereoselective alkylation, and cleavage steps. It is designed as a self-validating system where successful execution of each step can be monitored by techniques like TLC and confirmed by NMR.

Materials:

- (4S,5R)-4-methyl-**5-phenyl-2-oxazolidinone**
- Propionyl chloride
- n-Butyllithium (n-BuLi) in hexanes
- Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
- Benzyl bromide (BnBr)
- Anhydrous tetrahydrofuran (THF)
- 30% Hydrogen peroxide (H₂O₂)
- Lithium hydroxide (LiOH)
- Saturated aqueous ammonium chloride (NH₄Cl), sodium bicarbonate (NaHCO₃), and sodium sulfite (Na₂SO₃)
- Anhydrous magnesium sulfate (MgSO₄)

PART A: Acylation to form (4S,5R)-4-methyl-3-propionyl-**5-phenyl-2-oxazolidinone**

- System Setup: Under an inert atmosphere (N₂ or Ar), add (4S,5R)-4-methyl-**5-phenyl-2-oxazolidinone** (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve in anhydrous THF.
- Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 30

minutes. The persistence of a pale yellow color indicates successful formation of the lithium amide.

- **Acylation:** Add propionyl chloride (1.1 eq) dropwise via the dropping funnel. Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours.
- **Workup:** Quench the reaction by the slow addition of saturated aq. NH_4Cl . Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO_4 , filter, and concentrate under reduced pressure to yield the crude N-acyl product, which can be purified by column chromatography.

PART B: Diastereoselective Alkylation

- **Enolate Formation:** Dissolve the purified N-acyl product (1.0 eq) from Part A in anhydrous THF and cool to -78 °C under an inert atmosphere. Add LDA (1.1 eq) dropwise. Stir for 1 hour at -78 °C. The formation of the lithium enolate is the critical stereochemistry-defining step.
- **Alkylation:** Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
- **Workup:** Quench the reaction with saturated aq. NH_4Cl and allow it to warm to room temperature. Extract with an organic solvent (e.g., diethyl ether), wash the combined organic layers, dry over MgSO_4 , and concentrate in vacuo. The diastereomeric excess of the crude product can be determined by ^1H NMR analysis before purification.

PART C: Auxiliary Cleavage

- **Saponification Setup:** Dissolve the alkylated product from Part B in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.
- **Cleavage Reaction:** Add 30% aqueous H_2O_2 (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq). Stir vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.

- Workup: Quench the excess peroxide by adding aqueous Na_2SO_3 . Concentrate the mixture to remove the THF. The aqueous layer can be acidified to precipitate the carboxylic acid product, and the chiral auxiliary can be recovered from the filtrate by extraction.

Safety and Handling

- Hazards: The compound is not classified as hazardous according to most GHS reports, but it is a combustible solid.[4][6] Standard laboratory precautions should be taken.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. When handling the solid powder, a dust mask is recommended.[6]
- Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, with a temperature of 2-8 °C being optimal.[16][17]
- Incompatibilities: Avoid contact with strong oxidizing agents.[18]

Conclusion

(4S,5R)-4-methyl-**5-phenyl-2-oxazolidinone** is a highly refined tool for modern organic synthesis. Its well-defined physical properties, predictable reactivity, and the robust stereocontrol it imparts make it an indispensable chiral auxiliary. A thorough understanding of its properties and the mechanistic principles behind its application, as detailed in this guide, empowers researchers to construct complex chiral molecules with confidence and precision.

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